Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Overview
Description
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . This compound is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .
Synthesis Analysis
Hagemann’s ester can be synthesized through several approaches. One method involves the regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid, leading to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates . Other approaches include the Knoevenagel’s approach, Newman and Lloyd approach, and Mannich and Forneau approach .Chemical Reactions Analysis
Hagemann’s ester undergoes various chemical reactions. For instance, it can undergo regiospecific arylation at C-1 . It can also be alkylated to form 4-alkyl-3-methylcyclohex-2-enones .Physical And Chemical Properties Analysis
Hagemann’s ester is a liquid with a density of 1.078 g/mL at 25 °C . It has a boiling point of 268-272 °C .Scientific Research Applications
Synthesis of Natural Products
Scientific Field
Organic Chemistry Application Summary: Hagemann’s ester is used as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids . Methods of Application:
- Preparation: The ester can be prepared using methylene iodide and ethyl acetoacetate in the presence of sodium methoxide, followed by cyclization and heat application to generate the ester .
- Synthesis: It serves as a key building block, for instance, in the alkylation of trisporic acid intermediates . Results Summary: The use of Hagemann’s ester has enabled the synthesis of complex molecules, contributing to advancements in the understanding and application of natural products.
Robinson Annulation
Scientific Field
Synthetic Methodology Application Summary: The ester is involved in Robinson annulation reactions, a method for constructing ring systems that are prevalent in many natural products. Methods of Application:
- Reaction: It undergoes aldol cyclization with methyl vinyl ketone in the presence of catalytic pyrrolidinum acetate or Triton B or sodium ethoxide . Results Summary: This reaction has been pivotal in synthesizing various cyclic compounds, showcasing the ester’s role in creating intricate chemical structures.
Fungal Hormone Synthesis
Scientific Field
Biochemistry Application Summary: Hagemann’s ester is instrumental in synthesizing fungal hormones such as trisporic acid. Methods of Application:
- Alkylation: A key intermediate for trisporic acid is made by its alkylation using Hagemann’s ester . Results Summary: The synthesis of such hormones is crucial for studying fungal biology and could lead to agricultural applications like fungal growth control.
Sterol Synthesis
Scientific Field
Pharmacology Application Summary: The ester is used to synthesize sterols, which are vital components of cell membranes and precursors to steroids. Methods of Application:
- Synthetic Pathways: Various synthetic pathways involving Hagemann’s ester lead to the formation of sterols . Results Summary: The ability to synthesize sterols has implications in drug development and the study of cellular biology.
Terpenoid Synthesis
Scientific Field
Natural Product Chemistry Application Summary: Terpenoids, which have various biological activities, are synthesized using Hagemann’s ester. Methods of Application:
- Cyclization Reactions: The ester participates in cyclization reactions to form terpenoid structures . Results Summary: The synthesis of terpenoids has led to the discovery of new drugs and understanding of biological pathways.
Material Science
Scientific Field
Material Chemistry Application Summary: Hagemann’s ester is used in the development of new materials with potential applications in various industries. Methods of Application:
- Polymerization: The ester can be polymerized or incorporated into larger molecular frameworks to create novel materials . Results Summary: The development of new materials using Hagemann’s ester could lead to advancements in technology and material science.
For each of these applications, the specific experimental procedures and quantitative results would vary depending on the particular study or synthesis being conducted. The detailed technical parameters and statistical analyses are typically found within specialized scientific publications dedicated to each field of study. The above summaries provide a general overview of the potential applications of Hagemann’s ester in scientific research.
Precursor to Alkyl-Substituted Cyclohexenones
Scientific Field
Organic Synthesis Application Summary: Hagemann’s ester serves as a precursor in the synthesis of alkyl-substituted 3-methylcyclohexenones, which are valuable intermediates in the production of fragrances, flavors, and pharmaceuticals . Methods of Application:
- Alkylation: The ester undergoes alkylation of its ethylene glycol acetal to form various alkyl-substituted cyclohexenones . Results Summary: The ability to produce different alkyl-substituted derivatives expands the utility of Hagemann’s ester in creating compounds with specific characteristics desired in commercial products.
This application showcases the compound’s role in fine chemical synthesis, where the ability to introduce different alkyl groups is crucial for tailoring the properties of the final product. The detailed experimental procedures and quantitative results for this application would be found in specialized publications focused on organic synthesis and industrial applications of these compounds.
Here’s another scientific research application of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Regioselective Cyclisations
Scientific Field
Organic Chemistry Application Summary: Hagemann’s ester is used in regioselective cyclisations to produce various cyclic compounds with potential applications in pharmaceuticals and agrochemicals . Methods of Application:
- Cyclisation: Ester derivatives of 2-acetyl-5-oxohexanoic acid are cyclised regioselectively to yield alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates . Results Summary: The regioselective cyclisation process allows for the synthesis of structurally diverse compounds, which is essential for the development of new chemical entities with specific biological activities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTANIMRIRCCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029631 | |
Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
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Product Name |
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
CAS RN |
487-51-4 | |
Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487514 | |
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Record name | 487-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60294 | |
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Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QME6N6BKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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